molecular formula C11H12FNO B13173431 4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one

4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B13173431
M. Wt: 193.22 g/mol
InChI Key: RHYQNHZJBMLZKD-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)pyrrolidin-2-one
  • 4-(4-Methylphenyl)pyrrolidin-2-one
  • 4-(2-Fluoro-4-methylphenyl)pyrrolidin-2,5-dione

Uniqueness

4-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(2-fluoro-4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12FNO/c1-7-2-3-9(10(12)4-7)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

InChI Key

RHYQNHZJBMLZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC(=O)NC2)F

Origin of Product

United States

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